2-Butanone oxime
Description
Historical Development and Early Research Significance
The study of oximes as a class of organic compounds dates back to the 19th century, following their initial synthesis through the reaction of hydroxylamine (B1172632) with aldehydes and ketones. numberanalytics.com 2-Butanone (B6335102) oxime, a ketoxime, is synthesized from 2-butanone (methyl ethyl ketone) and a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate (B86663). atamanchemicals.comchemicalbook.com
Early research significance was largely driven by its industrial applications. It was identified as a highly effective anti-skinning agent for alkyd resin coatings, preventing the formation of a solid film on the surface of paints and varnishes during storage and transport. atamanchemicals.comalfachemic.com Its efficacy in this role, reportedly superior to that of butyraldehyde (B50154) oxime and cyclohexanone (B45756) oxime, cemented its commercial importance and, consequently, its presence in applied academic research. alfachemic.com This primary application in the coatings industry spurred further investigation into its chemical properties and interactions with other substances, such as its function as a blocking agent for isocyanates in polyurethane production and as a curing agent for silicones. atamanchemicals.com
Importance within Organic Chemistry: The Oxime Functional Group
Oximes are characterized by the C=N-OH functional group and are classified as aldoximes or ketoximes depending on whether they are derived from an aldehyde or a ketone, respectively. numberanalytics.comtaylorandfrancis.com 2-Butanone oxime, with the formula C₂H₅C(NOH)CH₃, is a prominent example of a ketoxime. atamanchemicals.com The versatility of the oxime functional group makes these compounds a cornerstone in organic synthesis. numberanalytics.com
The key importance of oximes, including this compound, lies in their utility as versatile intermediates for synthesizing a wide array of other compounds. numberanalytics.comnumberanalytics.com They can be readily converted into other functional groups such as amines, nitriles, and nitro compounds. taylorandfrancis.comnih.gov Oximes are also crucial as protecting groups for carbonyl compounds and are key intermediates in the Beckmann rearrangement, a reaction used to synthesize amides and lactams, which are important in producing derivatives like β-lactam antibiotics. nih.gov
Furthermore, this compound serves as a reagent and solvent in the synthesis of coordination compounds. alfachemic.comsigmaaldrich.comcymitquimica.com It has been employed in the creation of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium(II) complexes and a novel acetaldiimine cobalt complex. sigmaaldrich.comcymitquimica.com The oxime group's ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. tutorchase.com
Table 1: Physicochemical Properties of this compound This interactive table provides key data on this compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₉NO | alfachemic.com |
| Molecular Weight | 87.12 g/mol | cymitquimica.com |
| Appearance | Colorless liquid | atamanchemicals.com |
| Density | 0.924 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 59-60 °C at 15 mmHg | sigmaaldrich.com |
| Melting Point | -29.5 °C | alfachemic.com |
| Solubility in Water | 100 g/L at 25 °C | sigmaaldrich.com |
| Vapor Pressure | <8 mmHg at 20 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.442 | sigmaaldrich.com |
| InChI Key | WHIVNJATOVLWBW-SNAWJCMRSA-N | sigmaaldrich.com |
Current Research Landscape and Emerging Areas
The current research landscape for this compound is dominated by its industrial applications and the significant health and safety concerns that have emerged. Its primary use remains as an anti-skinning agent (MEKO) in paints, varnishes, lacquers, and coatings, as well as a cross-linking agent in silicone sealants. atamanchemicals.comjeeng.netcanada.ca The demand for these products, particularly in the construction sector, continues to drive interest in MEKO's performance. dataintelo.com
A major focus of modern research stems from the reclassification of this compound as a suspected carcinogen (Category 1B). jeeng.netresearchgate.netstopcarcinogensatwork.eu Studies in animals have shown an association between MEKO exposure and an increased incidence of liver tumors. stopcarcinogensatwork.eucanada.ca This has led to new regulations and occupational exposure limits in various regions, such as a Maximum Admissible Concentration (MAC) value of 1 mg/m³ in Poland. researchgate.netjeeng.net Consequently, a significant area of research is the development of analytical methods to monitor workplace exposure. researchgate.netjeeng.net
This toxicological profile has also spurred research into:
Safer Alternatives : The search for a practical and effective substitute for MEKO as an anti-skinning agent is a critical area of investigation. jeeng.net
Risk Management and Reduction : Regulatory bodies and researchers are exploring ways to reduce consumer and occupational exposure, including setting concentration limits in products like paints, sealants, and adhesives. canada.cadelltech.com
Coordination Chemistry : Research continues into its use as a ligand. The oxime groups can form stable complexes with metal ions, making it a subject of study in catalysis and the synthesis of novel organosilicon and coordination compounds. acs.org
Environmental Fate : As a volatile organic compound (VOC), its release from sealants and paints is under scrutiny, with studies measuring its emission rates and persistence in indoor environments. industrialchemicals.gov.auwikipedia.org
Table 2: Key Research Areas and Applications of this compound This interactive table summarizes the main fields of application and research for this compound.
| Area | Description | Reference |
|---|---|---|
| Industrial Chemistry | Primarily used as an anti-skinning agent in alkyd-based paints, coatings, and varnishes to prevent surface film formation during storage. | atamanchemicals.comalfachemic.com |
| Polymer Chemistry | Acts as a cross-linking agent for RTV (room-temperature-vulcanizing) silicone sealants and as a blocking agent for isocyanates in polyurethanes. | atamanchemicals.comjeeng.net |
| Organic Synthesis | Serves as a versatile intermediate for producing amines and nitriles, and as a reagent in reactions like the Beckmann rearrangement. | numberanalytics.comnih.gov |
| Coordination Chemistry | Used as a ligand to synthesize metal complexes with palladium and cobalt, with applications in catalysis. | sigmaaldrich.comcymitquimica.comsigmaaldrich.com |
| Toxicology & Safety | Research focuses on its carcinogenicity, particularly liver tumors observed in animal studies, leading to reclassification and stricter regulations. | stopcarcinogensatwork.eucanada.cajeeng.net |
| Analytical Chemistry | Development of methods for determining its concentration in workplace air to ensure compliance with new occupational exposure limits. | researchgate.netjeeng.net |
| Environmental Science | Investigation of its release as a VOC from consumer products and its environmental impact. | industrialchemicals.gov.auwikipedia.org |
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Both oximes and hydroxylamine (HYAM) are compounds with known oxidative capacity. We tested in vitro whether acetaldoxime (AAO), cyclohexanone oxime (CHO), methyl ethyl ketoxime (MEKO) or HYAM affect haemoglobin oxidation (into HbFe3+), formation of thiobarbituric acid reactive substances (TBARS), and glutathione (GT) depletion in human haemolysate, erythrocytes or blood. All these parameters are known to be related to oxidative stress. Glutathione S-transferase (GST) activity was measured as it may be affected by oxygen radicals. All three oximes caused a low degree of HbFe3+ accumulation in erythrocytes. This was higher in haemolysates indicating that membrane transport may be limiting or that protective mechanisms within erythrocytes are more effective. HbFe3+ accumulation was lower for the oximes than for HYAM. AAO and HYAM caused TBARS formation in blood. For HYAM this was expected as free radicals are known to be generated during HbFe3+ formation. Free radical generation by AAO and HYAM in erythrocytes was confirmed by the inhibition of GST. For the other two oximes (CHO and MEKO) some special effects were found. CHO did inhibit erythrocyte GST while it did not cause TBARS formation. MEKO was the least potent oxime as it caused no TBARS formation, little HbFe3+ accumulation and little GST inhibition in erythrocytes. However, GT depletion was more pronounced for MEKO than for the other oximes, indicating that glutathione conjugation occurs. TBARS formation, GT depletion and GST modulation caused by the oximes and HYAM were also tested in rat hepatocytes. However, no effects were found in hepatocytes. This suggests that a factor present in erythrocytes is necessary for free radical formation. Studies with proposed metabolites of the oximes (i.e. cyclohexanone, acetaldehyde or methylethyl ketone) and addition of rat liver preparations to the erythrocyte incubations with oximes, suggest that metabolism is not a limiting factor in erythrocyte toxicity. Acetoxime and methylethyl ketoxime (MEKO) are tumorigenic in rodents, inducing liver tumors in male animals. The mechanisms of tumorigenicity for these compounds are not well defined. Oxidation of the oximes to nitronates of secondary-nitroalkanes, which are mutagenic and tumorigenic in rodents, has been postulated to play a role in the bioactivation of ketoximes. In these experiments, we have compared the oxidation of acetoxime and methylethyl ketoxime to corresponding nitronates in liver microsomes from different species. The oximes were incubated with liver microsomes from mice, rats, and several human liver samples. After tautomeric equilibration and extraction with n-hexane, 2-nitropropane and 2-nitrobutane were quantitated by GC/MS-NCI (limit of detection of 250 fmol/injection volume). In liver microsomes, nitronate formation from MEKO and acetoxime was dependent on time, enzymatically active proteins, and the presence of NADPH. Nitronate formation was increased in liver microsomes of rats pretreated with inducers of cytochrome P450 and reduced in the presence of inhibitors (n-octylamine and diethyldithiocarbamate). Rates of oxidation of MEKO (Vmax) were 1.1 nmol/min/mg (mice), 0.5 nmol/min/mg (humans), and 0.1 nmol/min/mg (rats). In addition to nitronates, several minor metabolites were also enzymatically formed (two diastereoisomers of 3-nitro-2-butanol, 2-hydroxy-3-butanone oxime and 2-nitro-1-butanol). Acetoxime was also metabolized to the corresponding nitronate at rates approximately 50% of those observed with MEKO oxidation in the three species examined. 2-Nitro-1-propanol was identified as a minor product formed from acetoxime. No sex differences in the capacity to oxidize acetoxime and MEKO were observed in the species examined. The observed results show that formation of sec-nitronates from ketoximes occurs slowly, but is not the only pathway involved in the oxidative biotransformation of these compounds. Due to the lack of sex-specific oxidative metabolism, other metabolic pathways or mechanisms of tumorigenicity not involving bioactivation may be involved in the sex-specific tumorigenicity of ketoximes in rodents. |
|---|---|
CAS No. |
96-29-7 |
Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
(NZ)-N-butan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-3-4(2)5-6/h6H,3H2,1-2H3/b5-4- |
InChI Key |
WHIVNJATOVLWBW-PLNGDYQASA-N |
SMILES |
CCC(=NO)C |
Isomeric SMILES |
CC/C(=N\O)/C |
Canonical SMILES |
CCC(=NO)C |
boiling_point |
306 °F at 760 mmHg (NTP, 1992) 152.5 °C |
Color/Form |
Liquid Colorless liquid |
density |
0.9232 at 68 °F (NTP, 1992) - Less dense than water; will float 0.9232 g/cu cm at 20 °C |
flash_point |
138 °F (NTP, 1992) |
melting_point |
-21.1 °F (NTP, 1992) -29.5 °C |
Other CAS No. |
96-29-7 |
physical_description |
Methyl ethyl ketoxime is a clear colorless liquid with a musty odor. (NTP, 1992) Liquid Colorless liquid with a musty odor; [CAMEO] |
Pictograms |
Corrosive; Irritant; Health Hazard |
solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) In water, 100,000 mg/L at 25 °C Soluble in chloroform; miscible with ethanol and ethe |
Synonyms |
2-BUTANONE OXIME; Ethyl methyl ketoxime; Methyl ethyl ketoxime; 96-29-7; 2-Butanoneoxime; 2-Butanone, oxime |
vapor_density |
3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |
vapor_pressure |
22.6 mmHg at 73 °F ; 50.9 mmHg at 118 °F (NTP, 1992) 0.9 [mmHg] VP: 7.6 mm Hg at 50 °C 1.06 mm Hg at 20 °C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Approaches for 2 Butanone Oxime
Traditional Synthesis Routes
Traditional methods for synthesizing 2-butanone (B6335102) oxime have been well-established, though some present environmental and efficiency challenges.
Condensation of 2-Butanone with Hydroxylamine (B1172632) Salts
The most common and primary route for synthesizing 2-butanone oxime is the condensation reaction of 2-butanone with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate (B86663). guidechem.comchemicalbook.comchemicalbook.inchemicalbook.com This reaction is typically carried out by refluxing an alcoholic solution of the reactants in the presence of a base. arpgweb.com The reaction's rate is dependent on the pH. arpgweb.com
The general reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2-butanone, followed by the elimination of a water molecule to form the oxime. The use of hydroxylamine salts necessitates the presence of a base to neutralize the acid generated during the reaction. arpgweb.com In one example, a mixture of 2-butanone, hydroxylamine sulfate, and sodium carbonate were stirred at room temperature, yielding this compound. google.com
| Reactants | Reagents/Catalysts | Conditions | Yield |
| 2-Butanone, Hydroxylamine Hydrochloride | Pyridine, Ethanol | Reflux, 12 h | - |
| 2-Butanone, Hydroxylamine Sulfate | Sodium Carbonate, Water | Room Temperature to 40°C, ~1 h | 94% |
Sulfuric Acid via Amine Synthesis Method
The sulfuric acid via amine synthesis method is another established route for producing this compound. guidechem.com This process is noted as one of the main methods for industrial synthesis. guidechem.com
Sodium Nitrite (B80452) and Sulfur Dioxide Direct Synthesis Method
A direct synthesis method utilizing sodium nitrite and sulfur dioxide is also a known process for creating this compound. guidechem.com However, this method is associated with significant pollution, generating large amounts of wastewater containing sodium sulfate and waste gases like nitrogen oxides. google.comgoogle.com
Oxime Exchange Method
The oxime exchange method offers an alternative pathway to this compound. guidechem.com This transoximation reaction involves reacting another oxime, such as acetone (B3395972) oxime, with butanone. guidechem.com In a specific example, acetone oxime reacts with butanone in the presence of an organic acid like p-toluenesulfonic acid at 55-60°C for 10 hours, resulting in a 63% yield of this compound. guidechem.com This method is often employed for the preparation of macromolecular oximes. guidechem.com
| Reactants | Reagents/Catalysts | Conditions | Yield |
| Acetone Oxime, Butanone | p-Toluenesulfonic Acid | 55-60°C, 10 h | 63% |
Nitrohydrogenation and Electrochemical Synthesis Approaches
Nitrohydrogenation presents a method where 2-nitrobutane (B1195486) is partially hydrogenated to form this compound using a modified hydrogenation catalyst, such as lead-poisoned catalyst. guidechem.com A significant drawback of this method is the need to produce the 2-nitrobutane raw material through a nitrification reaction, which generates substantial wastewater and gas pollutants, making it less suitable for industrial-scale production. guidechem.com
Electrochemical synthesis offers a different approach. In one documented method, methyl ethyl ketone is subjected to an electric current in an aqueous solution of nitrite with a zinc electrode while continuously introducing carbon monoxide. This process has demonstrated a current efficiency of 40%. guidechem.com More recent research has focused on the electrosynthesis of oximes from nitrates and carbonyl compounds in acidic media using modified zinc catalysts, achieving high yields and selectivity for various oximes, including those of butyl ketones. rsc.org
Catalytic Synthesis Innovations
Recent advancements have focused on developing more efficient and environmentally friendly catalytic methods for this compound synthesis.
One innovative approach is the ammoximation of ketones. researchgate.netresearchgate.net This method involves the oxidation of a ketone with hydrogen peroxide in the presence of ammonia (B1221849), catalyzed by a titanium-silicon molecular sieve. guidechem.com This process is noted for its high selectivity and lack of pollution, positioning it as a potential replacement for traditional methods. guidechem.com Research has explored the use of various catalysts, including TS-1 molecular sieves, to optimize this reaction. chemicalbook.comresearchgate.net
Another catalytic innovation involves the use of heteropoly acids or their salts as catalysts. In this method, ammonia, butanone, and hydrogen peroxide react in the presence of a catalyst like phosphotungstic acid in water. This approach avoids the use of expensive titanium-silicon molecular sieves and operates at lower temperatures, increasing the utilization of hydrogen peroxide. google.com
The development of novel copper salt catalysts has also been reported for the synthesis of butanone oxime methyl ether under mild conditions. google.com While this produces a derivative, it highlights the ongoing exploration of new catalytic systems for oxime synthesis.
| Catalyst System | Reactants | Key Features |
| Titanium-Silicon Molecular Sieve (e.g., TS-1) | Ketone, Ammonia, Hydrogen Peroxide | High selectivity, no pollution, green synthesis. guidechem.com |
| Heteropoly Acid/Salt (e.g., Phosphotungstic Acid) | Ammonia, Butanone, Hydrogen Peroxide | Lower cost catalyst, lower reaction temperature, improved H₂O₂ utilization. google.com |
| Copper Salt | Butanone Oxime, Methylating Reagent | Synthesis of butanone oxime methyl ether under mild conditions. google.com |
Titanium Silicon Molecular Sieve Catalyzed Ammoximation of 2-Butanone
The ammoximation of 2-butanone, facilitated by a titanium silicon molecular sieve catalyst, represents a significant advancement in the production of this compound. This method involves the oxidation of methyl ethyl ketone (2-butanone) with hydrogen peroxide in the presence of ammonia. guidechem.com The process is renowned for its high selectivity and minimal environmental impact, positioning it as a modern alternative to traditional synthesis routes. guidechem.com In this reaction, the catalytic system, typically composed of a titanium-silicon molecular sieve and a hydrogen peroxide solution, enables the direct synthesis of this compound from 2-butanone and an ammonia solution. google.com The core of this technology lies in the catalyst, with extensive research dedicated to its preparation and optimization. guidechem.com
The reaction mechanism is understood to proceed in one of two ways: the hydroxylamine mechanism, where the ketone first reacts with ammonia to form an imine which is then oxidized, or the imine mechanism, where ammonia is first oxidized to hydroxylamine by hydrogen peroxide on the catalyst, followed by a non-catalytic reaction with the ketone. guidechem.com
ZSM-5 and ZSM-11 Structure Catalysts
Titanium silicalite (TS-1), a catalyst with an MFI structure identical to the ZSM-5 zeolite, is a cornerstone of this synthetic approach. guidechem.comsemanticscholar.org The active site in TS-1 is the tetra-coordinated Ti⁴⁺ incorporated into the molecular sieve framework, which possesses electron-accepting properties crucial for catalysis. semanticscholar.org Catalysts with both ZSM-5 and ZSM-11 structures are prominent in this field. guidechem.com ZSM-11, another member of the pentasil zeolite family, shares a similar framework density and pore size with ZSM-5 and is noted for its high chemical and thermal stability. mdpi.com
Research has explored various titanosilicate zeolites to optimize the production of methyl ethyl ketone oxime (MEKO). In a comparative study, Ti-MWW was found to be more efficient and selective than TS-1, Ti-MOR, and Ti-Beta, achieving over 99% conversion and selectivity under optimized conditions. researchgate.net A key advantage of Ti-MWW over TS-1 is its higher selectivity, as TS-1 can lead to the formation of 2-nitrobutane as a byproduct through the consecutive oxidation of the oxime. researchgate.net Modifications to the TS-1 catalyst, such as by incorporating nickel (Ni), have also been investigated. A 3 wt % Ni-TS-1 catalyst demonstrated a methyl ethyl ketone conversion of 99% and a selectivity for MEKO of 99.3%, an improvement over the unmodified TS-1 under the same conditions. mdpi.com
| Catalyst | 2-Butanone Conversion (%) | This compound Selectivity (%) | Reference |
|---|---|---|---|
| Ti-MWW | >99 | >99 | researchgate.net |
| TS-1 | ~93 | ~93 | mdpi.com |
| 3 wt % Ni-TS-1 | 99 | 99.3 | mdpi.com |
| TS-1 Microspheres (in Jet Loop Reactor) | ~80.1 | ~98.5 | researchgate.net |
Process Optimization and Reaction Unit Modeling in Ammoximation
Significant research efforts have been directed toward process optimization and the modeling of reaction units to enhance the efficiency and economic viability of this compound synthesis. jeeng.netresearchgate.net One study focused on the economic evaluation of the process, utilizing a sequential iterative optimization algorithm to minimize the total annual cost, which was calculated to be 2.41 × 10⁷ USD/yr under optimized conditions. researchgate.net
Technological advancements in reactor design have also played a crucial role. The use of a jet loop reactor equipped with a ceramic membrane as a separator for the continuous three-phase ammoximation system has been shown to significantly enhance mass and heat transfer. researchgate.net This setup increased the conversion and selectivity of 2-butanone ammoximation by approximately 8.1% and 4.5%, respectively, while reducing the residence time compared to a traditional stirred tank reactor. researchgate.net In such a system, the conversion and selectivity remained stable at about 80.1% and 98.5% during a 72-hour continuous operation. researchgate.net Another approach involved using a ceramic membrane reactor for the ammoximation of 2-butanone with ammonia and hydrogen peroxide over TS-1 catalysts. jeeng.netresearchgate.net This process demonstrated a high conversion of 2-butanone (97%) and selectivity of this compound (100%) under optimized conditions. researchgate.net
Heterogeneous Catalysis Studies in Ammoximation
The ammoximation of 2-butanone is a prime example of heterogeneous catalysis, where the solid catalyst (titanium silicon molecular sieve) operates in a different phase from the liquid reactants. google.comsemanticscholar.orgresearchgate.net The primary advantages of using heterogeneous catalysts are their good stability, recyclability, and ease of separation from the reaction mixture. google.comsemanticscholar.org
Studies have explored a range of heterogeneous catalysts beyond the standard titanosilicates. For instance, the catalytic activity of a trivanadium-substituted polyoxometalate (K₆PW₉V₃O₄₀) was investigated to confirm its truly heterogeneous nature. mdpi.comresearchgate.net Another advanced approach involves the use of supported gold-palladium (AuPd) alloyed nanoparticles in conjunction with a TS-1 catalyst. cardiff.ac.uk This system allows for the in situ generation of hydrogen peroxide from H₂ and O₂, achieving over 95% selectivity for cyclohexanone (B45756) oxime, a process comparable to the current industrial route that uses pre-formed H₂O₂. cardiff.ac.uk This demonstrates the potential for applying similar in situ oxidant generation systems to the synthesis of this compound. cardiff.ac.uk
Modified Hydrogenation Catalysis (e.g., Lead-poisoned Catalysts for 2-Nitrobutane)
An alternative synthetic route to this compound involves the modified hydrogenation of 2-nitrobutane. guidechem.com This method employs a hydrogenation catalyst that has been partially "poisoned," for example, with lead. guidechem.com The poisoning of the catalyst modifies its activity, allowing for the partial hydrogenation of the nitro group to an oxime rather than complete reduction to an amine. However, this process has significant environmental drawbacks. The raw material, 2-nitrobutane, must be produced through a nitrification reaction, which generates a large volume of pollutants, including waste water and gas. guidechem.com Due to these environmental concerns, the modified hydrogenation route is generally considered unsuitable for industrial-scale production. guidechem.com
Green Chemistry Perspectives in this compound Synthesis
The principles of green chemistry are central to the modern production of this compound. The ammoximation process using titanium silicon molecular sieves is often highlighted as a "green synthesis" because it offers high selectivity and avoids the pollution associated with older methods. guidechem.com The use of hydrogen peroxide as the oxidizing agent is a key green feature, as its only byproduct is water. google.comsemanticscholar.org
Furthering the green approach, research has explored entirely solvent-free methods for oxime synthesis. One such method is "grindstone chemistry," where carbonyl compounds are converted to their corresponding oximes by simply grinding the reactants (e.g., with hydroxylamine hydrochloride) at room temperature in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃). nih.govresearchgate.net This technique minimizes waste, avoids the use of volatile organic solvents, and reduces reaction times. nih.govresearchgate.net Other green initiatives include the use of natural acid catalysts, such as citrus fruit juice, to replace harsh acid catalysts in traditional oxime synthesis. ijprajournal.com
Reaction Mechanisms and Chemical Transformations Involving 2 Butanone Oxime
Oxime Formation Mechanisms
The formation of 2-butanone (B6335102) oxime from 2-butanone and hydroxylamine (B1172632) is a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism. bham.ac.uk This process is typically catalyzed by either acid or base. bham.ac.uk
The formation of oximes is frequently accelerated by general acid catalysis. nih.gov In this mechanism, a generic acid (HA) facilitates the reaction. nih.gov The reaction rate can be significantly increased under these conditions; however, if the pH is too low, the rate slows down. nih.gov This is because the nucleophile, hydroxylamine, can be protonated, which reduces its nucleophilicity. nih.gov The optimal pH for oxime formation is typically in the range of 4 to 5. doubtnut.com
The catalytic role of the acid is to protonate the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. numberanalytics.com Computational studies have explored the role of catalysts like hydrochloric acid in reducing the energy barrier for the elimination step. ic.ac.uk
The primary step in oxime formation is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-butanone. numberanalytics.comchegg.com This attack leads to the formation of a tetrahedral intermediate known as a hemiaminal. nih.gov The nitrogen atom in hydroxylamine is a stronger nucleophile than the oxygen atom due to its lower electronegativity, which makes its lone pair of electrons more available for bonding. ic.ac.uk
The reaction commences with a proton-catalyzed attack by the hydroxylamine on the carbonyl carbon. nih.gov This step is generally fast and not the rate-limiting step in most cases. nih.gov
Following the nucleophilic attack, a series of proton transfers occur. masterorganicchemistry.com Initially, a proton is transferred from the attacking nitrogen to the carbonyl oxygen, resulting in the formation of the neutral tetrahedral intermediate. nih.gov Subsequently, the hydroxyl group of this intermediate is protonated, converting it into a good leaving group (water). nih.gov
The final steps involve the elimination of a water molecule and deprotonation of the nitrogen to form the C=N double bond of the oxime. nih.govmasterorganicchemistry.com Computational models suggest that these proton transfers can occur in a concerted manner, often involving solvent molecules like water to avoid significant charge separation. ic.ac.ukic.ac.uk The dehydration of the tetrahedral intermediate is often the rate-determining step, particularly in the pH range of approximately 3 to 7. nih.gov
Reactivity of the Oxime Functional Group
The oxime functional group in 2-butanone oxime exhibits distinct reactivity, particularly in the presence of strong acids and through hydrolysis.
This compound is known to react with strong acids, and these mixtures have the potential to be explosive. atamanchemicals.comechemi.comchemicalbook.comchemicalbook.in Specifically, it has been reported to form an explosive product upon reaction with sulfuric acid. atamanchemicals.comechemi.comchemicalbook.in The compound is also sensitive to heat and has exploded when heated in the presence of acidic impurities. atamanchemicals.comechemi.comchemicalbook.in
Under acidic conditions, oximes can undergo the Beckmann rearrangement, a reaction that converts an oxime into an amide. masterorganicchemistry.combyjus.comorganic-chemistry.org This rearrangement is initiated by the protonation of the oxime's hydroxyl group, which creates a good leaving group. byjus.comyoutube.com This is followed by the migration of the alkyl group that is in the anti position to the hydroxyl group, leading to the formation of an amide after tautomerization. masterorganicchemistry.comwikipedia.org For this compound, this rearrangement can produce N-ethylacetamide or N-methylpropionamide, depending on which alkyl group migrates. tandfonline.com
Oximes can be hydrolyzed back to their corresponding ketone or aldehyde and hydroxylamine. wikipedia.org This reaction is typically achieved by heating the oxime in the presence of an inorganic acid. wikipedia.org For this compound, hydrolysis will yield 2-butanone and hydroxylamine. chemicalbook.inchemicalbook.comcanada.ca
The hydrolysis of this compound is pH-dependent. canada.ca At a pH of 4, it is hydrolytically unstable, while at a pH of 9, no hydrolysis is observed. canada.ca At a neutral pH of 7, approximately 14% of the substance hydrolyzes over four days. canada.ca In acidic solutions, a proton attacks the nitrogen atom of the oxime, catalyzing the addition of water, which subsequently leads to the hydrolysis products. rsc.org
Hydrolysis Reactions of Oximes
Acidic Hydrolysis for Hydroxylamine Production
The acidic hydrolysis of this compound is a significant reaction for the production of hydroxylamine, an essential intermediate in various industries. rsc.org This process is part of what is known as the A–O–H (Ammoximation–Oxime Hydrolysis) route. rsc.org In this route, an oxime is first synthesized and then subjected to hydrolysis in a strong acid solution, such as sulfuric or hydrochloric acid, to yield the corresponding hydroxylamine salt. rsc.org The ketone, in this case, 2-butanone, is regenerated and can be recycled for the initial ammoximation process. rsc.org
The mechanism of acidic hydrolysis involves the protonation of the oxime. rsc.org A proton (H⁺) attacks the nitrogen atom of the this compound, which catalyzes the addition of a water molecule. rsc.orgrsc.org The resulting intermediate then undergoes hydrolysis to produce hydroxylamine (NH₂OH) and 2-butanone. rsc.orgrsc.org In an acidic medium, the hydroxylamine is further protonated to form hydroxylammonium ions (NH₃OH⁺). rsc.orgrsc.org
However, the hydrolysis process is a reversible reaction, and the forward reaction rate is considerably lower than the reverse, leading to low conversion rates. rsc.org To enhance the yield of hydroxylamine, methods are employed to remove the 2-butanone from the reaction mixture, thereby shifting the equilibrium towards the products. rsc.org At a pH of 4 and a temperature of 20°C, this compound is hydrolytically unstable, while at a pH of 9, no hydrolysis is observed. canada.ca At a neutral pH of 7, approximately 14% of the compound hydrolyzes over four days. canada.ca
Integrated Electrodialysis and Oxime Hydrolysis Processes
To overcome the equilibrium limitations of acidic hydrolysis, a process integrating electrodialysis (ED) with the hydrolysis of this compound has been developed for the production of hydroxylamine sulfate (B86663). rsc.orgrsc.org This innovative approach combines the hydrolysis reaction, the protonation of hydroxylamine, and the separation of products into a single electrodialysis stack. rsc.orgresearchgate.net
The process occurs in a three-chamber ED stack, which includes an anion exchange membrane (AEM) and a cation exchange membrane (CEM). rsc.orgresearchgate.net The key steps are:
Hydrolysis: In the feedstock, protons (H⁺) catalyze the hydrolysis of this compound into hydroxylamine and 2-butanone. rsc.orgrsc.org
Protonation: The newly formed hydroxylamine is protonated by the acidic environment to form hydroxylammonium ions (NH₃OH⁺). rsc.orgrsc.org
Separation: Under the influence of an external electric field, the charged products are separated. The hydroxylammonium ions (NH₃OH⁺) migrate through the CEM to the cathode chamber, while sulfate ions (SO₄²⁻) move through the AEM to the anode chamber. rsc.org The uncharged 2-butanone and any unreacted this compound are retained by the membranes. rsc.org
This integrated system offers several advantages, including milder reaction conditions, simpler operation, and improved mass transfer efficiency compared to traditional methods. rsc.orgrsc.org Research has shown that with a current density of 4.69 × 10⁻² A cm⁻², an oxime concentration of 1.00 mol L⁻¹, and a reaction time of 600 minutes, a hydroxylamine sulfate yield of 67.59% can be achieved. rsc.orgnih.gov The decomposition voltage for this process is noted to be above 1.93 V. rsc.orgnih.gov
Blocking/Deblocking Reactions
This compound is utilized as a blocking agent, particularly for isocyanates in the production of polyurethanes. atamanchemicals.comatamankimya.com This temporary "blocking" prevents premature reactions of the highly reactive isocyanate groups, allowing for controlled curing, often triggered by heat. atamanchemicals.com
Interaction with Isocyanate Functionality
This compound readily reacts with isocyanates to form oxime-urethanes. atamanchemicals.comreading.ac.uk This reaction serves to protect the isocyanate group until it is needed for the cross-linking process in applications like powder coatings and adhesives. atamanchemicals.comgoogle.com The oxime-blocked isocyanates are stable at ambient temperatures and only release the isocyanate for reaction under specific conditions, typically elevated temperatures. atamanchemicals.com This control over the curing process enhances the quality and consistency of the final polyurethane product. atamanchemicals.com
The blocking reaction itself generally does not require a catalyst. rsc.org The resulting oxime-urethane bond is thermally reversible. reading.ac.uk
Thermal Reversibility of Oxime Urethanes
The key feature of oxime-urethanes is their thermal reversibility. reading.ac.uk When heated, the oxime-urethane bond cleaves, regenerating the free isocyanate and the this compound blocking agent. reading.ac.uk The released isocyanate is then free to react with a polyol or other active hydrogen-containing compounds to form the desired polyurethane network. bdmaee.net The this compound evaporates from the system upon application, allowing the curing process to proceed. atamankimya.com
This deblocking process is an equilibrium reaction that is dependent on temperature. bdmaee.net At lower temperatures, the equilibrium favors the blocked state, ensuring storage stability. bdmaee.net As the temperature increases, the equilibrium shifts towards the unblocked state, releasing the active isocyanate. bdmaee.net For instance, this compound-blocked polyisocyanates can deblock at temperatures below 160°C, which is lower than the deblocking temperature for ε-caprolactam-blocked polyisocyanates (180°C). mdpi.com
Influence of Substituents and Catalysts on Deblocking Temperatures
The temperature at which deblocking occurs can be influenced by several factors, including the structure of the oxime and the presence of catalysts. reading.ac.uktandfonline.com
Substituents: Increasing the steric hindrance around the oxime-urethane bond can lower the dissociation temperature. reading.ac.uk This is a significant factor in designing blocked isocyanate systems with specific curing profiles. reading.ac.uk There is a strong substituent effect on the deblocking temperature. rsc.org
Catalysts: The deblocking reaction can be catalyzed by various compounds, most notably organotin compounds and tertiary amines. tandfonline.com Dibutyltin dilaurate (DBTDL) is a commonly used catalyst that can facilitate both the deblocking reaction and the subsequent reaction between the free isocyanate and a nucleophile. rsc.org In some solvent systems, such as mesitylene, tertiary amines like diazabicyclo[2.2.2]octane (DABCO) have shown catalytic activity in the deblocking process. tandfonline.com However, in other solvents like hexamethylphosphoramide (B148902) (HMPA), tertiary amines may show no catalytic effect, while organotin compounds remain active. tandfonline.comtandfonline.com The choice of catalyst can significantly lower the required deblocking temperature. tandfonline.com
Photochemical Reactions of Ketoximes
Ketoximes, including by extension this compound, are photosensitive compounds that can undergo various photochemical reactions upon irradiation. cdnsciencepub.comcdnsciencepub.com The specific products formed depend on the reaction conditions, particularly the solvent used.
Irradiation of cycloalkanone oximes in a methanol (B129727) solution typically leads to a photochemical Beckmann rearrangement, yielding the corresponding lactams. cdnsciencepub.comingentaconnect.com Acyclic ketoximes behave similarly in methanol, also producing Beckmann-type products. cdnsciencepub.comingentaconnect.com This rearrangement is thought to proceed through the formation of an oxazirane intermediate, followed by a concerted breakdown. cdnsciencepub.comingentaconnect.com Unlike the conventional Beckmann rearrangement, the photochemical version with unsymmetrically substituted ketoximes can produce a mixture of both possible lactam isomers in nearly equal amounts. cdnsciencepub.com
When the irradiation is carried out in isopropanol (B130326), the primary products are the corresponding amides. cdnsciencepub.com For example, the irradiation of cyclic oximes in isopropanol results in the formation of amides, ketones, and lactams. cdnsciencepub.com In an aqueous solution, the photolysis of oximes can yield the corresponding ketones, ammonia (B1221849), and oxygen. cdnsciencepub.com
The photolysis of ketoxime esters often involves an initial N-O bond cleavage after excitation. rsc.org This can lead to the formation of various radical species and subsequent reaction products. For instance, the photolysis of α-oxo-oxime esters in benzene (B151609) has been shown to proceed via initial N-O bond cleavage, followed by β-scission of the resulting radicals to yield carbonitriles and other products. rsc.org
Computational Chemistry and Mechanistic Studies
To gain deeper insight into the complex reaction mechanisms of this compound and related compounds, computational chemistry methods are employed. These theoretical approaches allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Profiles
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of organic reactions. mdpi.comwiley-vch.de For reactions involving oximes, such as the intramolecular oxime transfer, DFT calculations have been used to compute the complete reaction profile. nih.gov By using specific functionals and basis sets, researchers can model the energy landscape of the reaction. nih.gov
These calculations provide the relative energies of reactants, intermediates, transition states, and products. researchgate.net This information is crucial for determining the feasibility of a proposed mechanism, identifying the rate-determining step, and understanding the influence of molecular structure on reactivity. nih.gov
| Computational Method | Purpose | Reference |
| Density Functional Theory (PBE0/def2-TZVPP) | Calculating reaction energy profiles and geometries of intermediates and transition states. | nih.gov |
| Polarizable Continuum Model (PCM) | Simulating the effect of solvent on the reaction mechanism. | nih.gov |
This table outlines computational methods used to study oxime reaction mechanisms.
Modeling of Water-Addition and -Expulsion Steps
In the computational study of the intramolecular oxime transfer reaction, a key focus was placed on the role of water. nih.gov The mechanism involves steps where a water molecule is added to an intermediate and later expelled. nih.gov DFT calculations, combined with a polarizable continuum model to simulate the solvent environment, revealed that these water-addition and -expulsion steps represent the highest energy barriers along the entire reaction pathway. nih.gov This computational finding is significant as it aligns with and provides a theoretical basis for previous experimental evidence, confirming that the management of water is critical in controlling these reactions. nih.gov
Advanced Applications and Functionalization of 2 Butanone Oxime Derivatives
Polymer Science and Materials Engineering
2-Butanone (B6335102) oxime, also known as methyl ethyl ketoxime (MEKO), and its derivatives are pivotal in the advancement of polymer science and materials engineering. Their utility is most prominently featured in the synthesis and modification of polyurethanes and silicone-based materials.
In polyurethane (PU) chemistry, 2-butanone oxime serves as a crucial blocking agent for highly reactive isocyanate (-NCO) groups. atamanchemicals.comatamanchemicals.com This temporary protection prevents premature reactions, allowing for the formulation of stable one-component (1K) systems that cure only under specific conditions, typically elevated temperatures. atamanchemicals.com The selection of the blocking agent is critical as it dictates the deblocking temperature and, consequently, the curing conditions of the thermosetting polyurethane system. alipa.org Alongside ε-caprolactam and 3,5-dimethylpyrazole, this compound is one of the most commercially and technologically significant blocking agents. alipa.org The deblocking temperature for this compound-blocked isocyanates is notably lower, around 150-160°C, compared to ε-caprolactam-blocked ones which require temperatures up to 180°C. mdpi.comresearchgate.net This allows for energy savings and the use of substrates that are sensitive to higher temperatures.
Role as a Blocking Agent for Isocyanates in Polyurethane Chemistry
Synthesis of Blocked Isocyanates and Polyurethane Prepolymers
The synthesis of blocked isocyanates involves the reaction of a polyisocyanate with this compound. For instance, an oxime-blocked isocyanate can be synthesized by reacting this compound with a hexamethylene diisocyanate (HDI) trimer at a specific NOH/NCO ratio, such as 1.05, to ensure no residual isocyanate remains. wernerblank.com Similarly, isophorone (B1672270) diisocyanate (IPDI) can be reacted with this compound in a solvent like tetrahydrofuran (B95107) (THF) under reflux to produce a solid, blocked isocyanate product. reading.ac.uk
These blocked prepolymers are essential in various applications. For example, imide siloxane prepolymers have been synthesized through the condensation of anhydride-terminated siloxanes and 4,4'-diphenylmethanediisocyanate (MDI) where the isocyanate groups were blocked with this compound to facilitate imide formation. kpi.ua The imidization temperature for this reaction was found to be around 140°C, which aligns with the deblocking temperature of the MDI-oxime adduct. kpi.ua
| Blocked Isocyanate System | Reactants | Key Synthesis Parameter | Reference |
| Oxime-blocked HDI trimer | This compound, HDI trimer | NOH/NCO ratio of 1.05 | wernerblank.com |
| Oxime-blocked IPDI | Isophorone diisocyanate, this compound | Reflux in THF for 18 hours | reading.ac.uk |
| Imide siloxane prepolymer | Anhydride-terminated siloxane, MDI blocked with this compound | Imidization temperature of ~140°C | kpi.ua |
Development of Self-Healing Polyurethanes via Oxime Urethanes
The reversible nature of the oxime-urethane linkage is being exploited to create self-healing polyurethane materials. Dynamically reversible oxime-carbamate bonds can be incorporated into the polyurethane structure. rsc.orgnih.gov When the material is damaged, the application of heat can cause these bonds to dissociate and then reform upon cooling, effectively "healing" the crack. nih.gov
Research has demonstrated that by designing a polyurethane structure with both rigid and flexible segments, and incorporating dynamic oxime-carbamate bonds, elastomers can achieve a self-healing efficiency of up to 95.5%. rsc.orgnih.gov For instance, a system using isophorone isocyanate (IPDI), dimethylglyoxime (B607122) (DMG), and 6-methyl-1,3,5-triazine-2,4-diamine (B46240) (AGM) as hard segments and polytetramethylene ether glycol (PTMEG) as the soft segment has shown excellent results. rsc.orgnih.gov The reversible oxime-urethane bond, in synergy with hydrogen bonds, contributes to this high healing efficiency. nih.govchd.edu.cn Another study showed that a bio-based waterborne polyurethane could be almost completely repaired from scratches after heating at 150°C for 20 minutes, a property attributed to the dynamic reaction of oxime carbamate (B1207046) bonds. acs.org
| Self-Healing System | Key Components | Healing Condition | Healing Efficiency | Reference |
| DxAyWPU Elastomer | IPDI, DMG, AGM, PTMEG | 80°C for 24 hours | Up to 95.5% | rsc.orgnih.gov |
| Bio-based WPU | Vanillin, Castor Oil, IPDI | 150°C for 20 minutes | Almost complete scratch repair | acs.org |
Impact on Mechanical Properties and Processability of Polyurethane Elastomers
The use of this compound as a blocking agent influences the final mechanical properties and processability of polyurethane elastomers. The blocking process allows for one-component systems, simplifying processing and application. alipa.org The deblocking temperature directly affects the curing cycle, and the choice of blocking agent is crucial for achieving desired performance in the final cured product. alipa.org
Polyurethane elastomers formulated with oxime-carbamate bonds for self-healing purposes have also demonstrated exceptional mechanical properties. By designing a structure with gradient rigidity and strong hydrogen bonding networks, elastomers can exhibit high tensile strength (e.g., 33.04 MPa), significant elongation at break (e.g., 954.79%), and high toughness (e.g., 90.66 MJ m⁻³). rsc.org This combination of strength and flexibility makes them suitable for applications like wearable flexible sensors. rsc.org
Waterborne Polyurethane Dispersions (PUDs)
This compound is also utilized in the synthesis of waterborne polyurethane dispersions (PUDs), which are more environmentally friendly alternatives to solvent-based systems. mdpi.compaint.org In a typical process, a prepolymer is formed from a polyol and a diisocyanate. researchgate.net Subsequently, hydrophilic chain extenders and blocking agents like this compound are introduced before dispersing the mixture in water. mdpi.com
For example, a reactive cationic waterborne polyurethane dye fixative was synthesized by reacting isophorone diisocyanate (IPDI) with various polyols, followed by the addition of N-methyldiethanolamine (MDEA), trimethylolpropane (B17298) (TMP), and then this compound as a blocking agent. mdpi.com The final dispersion is achieved by adding acetic acid and deionized water. mdpi.com These PUDs can form films with excellent properties for various applications, including textile finishes and coatings. mdpi.comresearchgate.net
Beyond polyurethane chemistry, this compound is a key precursor in the manufacture of oxime silanes. atamanchemicals.comatamanchemicals.com These oxime silanes, such as methyl tris(this compound)silane and methylvinyl bis(this compound)silane, function as neutral cross-linking agents in the curing of silicone rubber, particularly for room temperature vulcanizing (RTV) silicone sealants. sincerechemical.comsinosil.comgoogle.com
Anti-skinning Agents in Coatings and Adhesives: Mechanisms of Action
This compound, also known as methyl ethyl ketoxime (MEKO), is a crucial additive in the paint and coatings industry, primarily utilized as an anti-skinning agent. wikipedia.orgatamankimya.com Its function is to prevent the formation of a solid film, or "skin," on the surface of paints, varnishes, and other coatings during storage and transport. canada.cacanada.ca This skinning is a result of oxidative polymerization at the air-coating interface, which can render the product unusable. canada.cacanada.ca
The effectiveness of this compound lies in its volatility and its ability to act as an oxygen scavenger. atamankimya.comcanada.cacanada.ca It is considered more effective than other anti-skinning agents like butyraldehyde (B50154) oxime and cyclohexanone (B45756) oxime. atamanchemicals.com While phenolic antioxidants can also be used, they have a tendency to cause yellowing in the final paint product. wikipedia.org
Prevention of Oxidative Polymerization in Alkyd Paints
Alkyd paints, which are widely used for their durability and finish, rely on the oxidative crosslinking of drying oils, a process catalyzed by metal salts, often referred to as driers. wikipedia.orgatamanchemicals.com However, this same process can lead to premature skinning in the can. This compound prevents this by binding to these metal salt catalysts, effectively deactivating them during storage. wikipedia.orgatamanchemicals.comacs.org This inhibitory action is temporary. Once the paint is applied to a surface, the volatile this compound evaporates, releasing the metal catalysts and allowing the oxidative drying and curing process to proceed as intended. wikipedia.orgatamanchemicals.com
The concentration of this compound in these formulations is a critical factor. canada.cacanada.ca It must be sufficient to prevent skinning but not so high as to excessively delay the drying time after application. canada.cacanada.ca Typically, it is added in amounts ranging from 0.1% to 0.3%. atamankimya.com
Stabilization of Chemical Composition in Anti-corrosion Formulations
In anti-corrosion coatings, this compound contributes to the stability of the formulation, which is essential for their long-term protective performance. atamanchemicals.com By preventing unwanted oxidative reactions within the coating during storage, it helps maintain the chemical integrity of the formulation. atamanchemicals.com This ensures that the anti-corrosive properties are not compromised before the coating is applied. These formulations are critical for protecting structures in harsh environments, such as bridges and industrial facilities, where durability is paramount. atamanchemicals.com
Chemical Synthesis Intermediate
Beyond its primary role as an anti-skinning agent, this compound is a versatile chemical intermediate, serving as a building block in the synthesis of a variety of other compounds. atamanchemicals.comontosight.ai
Precursor for Other Oxime Compounds
This compound is a foundational molecule for the creation of more complex oxime compounds. atamanchemicals.com For instance, it is used in the synthesis of oxime silanes, which function as crosslinkers in the production of silicone sealants. atamanchemicals.com The synthesis of 2-Butanone, O,O',O''-(phenylsilylidyne)trioxime, for example, involves the reaction of phenyltrichlorosilane (B1630512) with this compound.
Intermediate in Pharmaceutical and Agrochemical Synthesis
The chemical structure of this compound makes it a valuable precursor in the development of pharmaceuticals and agrochemicals. atamanchemicals.comontosight.ai Certain oxime derivatives exhibit biological activity and are investigated for their potential use in antibiotics, antiviral agents, and as enzyme inhibitors. atamanchemicals.com In the agricultural sector, it is used to create intermediates for pesticides and herbicides, contributing to crop protection. atamanchemicals.comontosight.ai
Use in Peptide Ligation and Bioconjugation Chemistry
The oxime ligation reaction, which forms an oxime bond between an aminooxy group and a carbonyl group (like a ketone or aldehyde), is a significant tool in bioconjugation. nih.gov This method is valued for its high chemoselectivity and the stability of the resulting oxime bond under aqueous conditions. nih.gov While the reaction can be slow, the use of catalysts such as aniline (B41778) can significantly increase the reaction rate. nih.gov
This ligation technique has been applied in the creation of various bioconjugates, including:
Polymer-protein conjugates nih.gov
Peptide dendrimers nih.gov
Oligonucleo-peptides nih.gov
Glycoconjugates nih.gov
Protein-protein probes nih.gov
Recent advancements have focused on expanding the utility of oxime ligation for more challenging applications, such as with disulfide-rich peptides and in time-sensitive processes like radiochemistry. nih.govrsc.orguq.edu.au Strategies are being developed to allow for rapid and complete ligation, sometimes within minutes, which is crucial for applications involving short-lived isotopes. nih.gov
Coordination Chemistry and Ligand Design
The oxime group (C=N-OH) and its deprotonated form, the oximato group (C=N-O⁻), are highly effective coordinating agents for a wide array of metal ions. researchgate.net This has led to extensive research into the coordination chemistry of this compound and its derivatives, focusing on the design of novel ligands and the synthesis of metal complexes with unique properties and reactivity.
Formation of Metal Complexes with Oxime Ligands
The nitrogen and oxygen atoms of the oxime group serve as donor sites, enabling the formation of stable chelate rings with metal ions. researchgate.netniscpr.res.in This chelating ability is fundamental to their role in coordination chemistry. researchgate.net Research has demonstrated the synthesis of iron(II) complexes with Schiff base ligands derived from this compound, such as 2-(2-pyridylethyl)imino-3-butanone oxime (HDPE). tandfonline.com In these complexes, the ligand coordinates to the iron center, resulting in deeply colored crystals whose electrochemical properties have been studied extensively. tandfonline.com The versatility of oxime-based ligands is further shown by their ability to form mononuclear and polynuclear complexes with various transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). dergipark.org.trresearchgate.net
| Complex Type | Metal Ion | Ligand Example | Key Finding | Reference |
| Schiff Base Complex | Iron(II) | 2-(2-pyridylethyl)imino-3-butanone oxime (HDPE) | Formation of stable, deeply colored complexes with pH-dependent redox potentials. | tandfonline.com |
| Acetaldiimine Complex | Cobalt(II) | This compound | Cobalt-mediated condensation with acetone (B3395972) to form a novel acetaldiimine ligand. | researchgate.net |
| Dioxime Complex | Copper(II), Nickel(II) | 2-(hydroxyimino)-1-methylpropylideneamino-phenyliminobutan-2-one oxime | Synthesis and structural studies of mono- and dinuclear complexes. | dergipark.org.tr |
| Imine-Oxime Complex | Cu(II), Co(II), Ni(II), Zn(II) | Ligands from Schiff bases and monochloroglyoxime | Act as dibasic bidentate ligands, forming non-electrolyte complexes. | researchgate.net |
Role of Oxime Group as a Donor Site to Metal Ions
The oxime group is a versatile donor, capable of binding to metal ions in several coordination modes. researchgate.net It can act as a neutral ligand, coordinating through the nitrogen atom, or as an anionic oximato ligand after deprotonation of the hydroxyl group, coordinating through both nitrogen and oxygen. niscpr.res.inmdpi.com This ambidentate nature allows for the construction of diverse molecular architectures. niscpr.res.in For instance, ligands containing both oxime and amide functionalities can chelate metal ions through the oxime nitrogen and either the amide nitrogen (NₒₓNₐd mode) or the amide oxygen (NₒₓOₐd mode). mdpi.com The acidity of the oxime's hydroxyl group increases significantly upon coordination to a metal center, facilitating its deprotonation and the formation of oximato complexes. researchgate.netat.ua This property is crucial for the reactivity and stability of the resulting metal complexes. at.ua
Cobalt-Assisted Condensation Reactions
A significant discovery in the reactivity of coordinated this compound is its condensation with acetone, assisted by a cobalt(II) center. The reaction of this compound with cobalt(II) iodide in acetone leads to the in-situ formation of a novel acetaldiimine complex. researchgate.netsigmaaldrich.comacs.org In this process, two molecules of this compound add to one molecule of acetone, creating a new tetradentate ligand that chelates the cobalt ion. researchgate.net The structure of the resulting complex, [CoI₂{((CH₃CH₂)(CH₃)C=NO)₂C(CH₃)₂}], was confirmed by single-crystal X-ray diffraction. researchgate.netacs.org This cobalt-mediated reaction serves as indirect evidence for the existence of monodentate N-bonded cobalt-ketoxime species in solution, which act as intermediates in the condensation. researchgate.net
Palladium-Centered Template Transformations
This compound plays a crucial role in palladium-centered template reactions, where the metal ion organizes reactants to facilitate specific transformations. One notable example is the single-pot transformation of cyanopyridines on a palladium(II) center. sigmaaldrich.comsigmaaldrich.comthegoodscentscompany.com This reaction, conducted in the presence of a palladium(II)/2-butanone oxime system, leads to the synthesis of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium(II) complexes. rsc.org The oxime is believed to act as a temporary ligand that influences the reactivity and coordination sphere of the palladium center, guiding the transformation of the cyanopyridine substrates. rsc.org More recent studies have explored the oxidative addition of a Pd(0) catalyst into the N-O bond of oxime esters, generating imino-Pd(II) intermediates that can undergo further reactions like cyclization, demonstrating the broad utility of palladium-oxime systems in catalysis. researchgate.net
Water Treatment Systems
Use as a Chemical Oxygen Scavenger in Boilers
This compound, also known as Methyl Ethyl Ketoxime (MEKO), is a volatile oxygen scavenger utilized in water treatment for industrial boiler systems. atamankimya.comguidechem.comchembk.com Its primary function is to mitigate corrosion by chemically removing dissolved oxygen from boiler feedwater and condensate. researchgate.net Developed as a low-toxicity alternative to traditional scavengers like hydrazine (B178648), it has seen wide application in developed countries across Europe, the United States, and Japan since the 1990s. guidechem.comresearchgate.net
The efficacy of this compound stems from its properties as a strong reducing agent, allowing it to react readily with oxygen across a broad spectrum of operating conditions. chembk.comatamanchemicals.comchemicalbook.com This reaction helps to prevent oxygen-induced corrosion of the metallic components within the boiler and steam system. Beyond simple oxygen removal, this compound contributes to the passivation of metal surfaces. It can reduce high-valence iron and copper oxides to lower-valence oxides, which form a more stable and protective magnetic oxide film on steel surfaces, thereby inhibiting further corrosion. atamanchemicals.comchemicalbook.com
One of the notable characteristics of this compound is its high volatility, which is comparable to that of ammonia (B1221849) and greater than that of other scavengers like hydrazine and diethylhydroxylamine (DEHA). atamankimya.comatamanchemicals.com This property allows it to carry over with the steam, and when the steam condenses, a portion of the scavenger dissolves in the condensate. This provides protection against corrosion throughout the entire steam-condensate circuit. atamankimya.comatamanchemicals.com
Under the high temperature and pressure conditions typical of boiler operations, this compound decomposes into several products. Experimental studies have shown these decomposition products to be primarily ammonia (NH₃), nitrogen (N₂), water (H₂O), and trace amounts of acetic acid and formic acid. atamankimya.comchemicalbook.comatamanchemicals.comchemicalbook.com These byproducts are generally considered to have no significant adverse effects on the water-vapor system. atamankimya.comchemicalbook.comatamanchemicals.com
The operational effectiveness of this compound has been established under specific boiler conditions. Comparative experiments indicate that under similar conditions, the rate and efficiency of oxygen scavenging by oximes are higher than that of hydrazine. atamanchemicals.comchemicalbook.com However, a noted limitation is that this compound typically requires thermal activation to be effective. google.com
Data Tables
Table 1: Comparative Properties of Oxygen Scavengers
| Property | This compound (MEKO) | Hydrazine |
| Primary Function | Oxygen Scavenger, Passivating Agent researchgate.netatamanchemicals.comchemicalbook.com | Oxygen Scavenger, Passivating Agent |
| Toxicity (LD₅₀, oral, rat) | 2800 mg/kg atamankimya.comatamanchemicals.comatamanchemicals.com | 290 mg/kg atamankimya.comatamanchemicals.comatamanchemicals.com |
| Volatility | High, similar to Ammonia atamankimya.comatamanchemicals.com | Lower than this compound atamankimya.comatamanchemicals.com |
| Oxygen Scavenging Rate | Higher than Hydrazine atamanchemicals.comchemicalbook.com | Baseline |
Table 2: Operational Parameters for this compound in Boiler Systems
| Parameter | Value | Source |
| Optimal Temperature Range | 138–336 °C | chembk.comatamanchemicals.comchemicalbook.com |
| Optimal Pressure Range | 0.3–13.7 MPa | chembk.comatamanchemicals.comchemicalbook.com |
| Decomposition Products | NH₃, N₂, H₂O, trace acetic acid, trace formic acid | atamankimya.comchemicalbook.comatamanchemicals.comchemicalbook.com |
Analytical Methodologies for 2 Butanone Oxime Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone for the analysis of 2-butanone (B6335102) oxime, providing the means to separate it from complex mixtures and accurately measure its concentration. Gas and liquid chromatography are the most prominently used methods.
Gas Chromatography with Flame Ionization Detector (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the determination of 2-butanone oxime, particularly in air samples. jeeng.netresearchgate.net This technique involves the vaporization of the sample, separation of its components in a chromatographic column, and detection by the FID, which is highly sensitive to organic compounds.
Research has focused on developing and validating GC-FID methods for monitoring workplace exposure to this compound. jeeng.netresearchgate.net A validated method involves trapping the airborne compound on a solid sorbent, such as silica (B1680970) gel or Chromosorb 106, followed by extraction with a solvent like methanol (B129727). jeeng.netdguv.dedguv.de The resulting solution is then injected into the GC-FID system for analysis. jeeng.net
The choice of chromatographic column and the temperature program are critical for achieving good separation. A common column choice is a capillary column like the HP-1. jeeng.net The detector's high sensitivity to nitrogen-containing compounds, like oximes, can be enhanced by using a nitrogen-selective detector (NSD), which helps to minimize interference from other solvents present in samples like paints. dguv.de
Table 1: GC-FID Method Parameters for this compound Analysis
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Technique | Gas Chromatography with Flame Ionization Detector (GC-FID) | jeeng.netresearchgate.net |
| Sampler | Glass tube with silica gel or Chromosorb 106 | jeeng.netdguv.de |
| Extraction Solvent | Methanol | jeeng.netdguv.dedguv.de |
| Column Example | HP-1 (50 m × 0.32 mm × 0.52 µm) | jeeng.net |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Selective Detector (NSD) | jeeng.netdguv.de |
| Limit of Detection | 6.79 ng/mL | jeeng.netresearchgate.netjeeng.net |
| Limit of Quantification | 0.2 mg/m³ (for a 40 L air sample) | dguv.de |
| Application | Workplace air monitoring | jeeng.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing a highly specific and sensitive method for analyzing this compound. researchgate.netacs.org This technique is particularly useful for identifying and quantifying the compound in complex matrices.
In a typical GC-MS analysis, the sample is first separated by the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for definitive identification. mdpi.com
GC-MS has been employed to study the emission profile of this compound from materials like neutral silicone sealants. researchgate.net For instance, thermal desorption-GC-MS can be used to determine the emissions from such products. researchgate.net The technique has also been used to quantify 2-nitrobutane (B1195486), a tautomeric form of this compound, after incubation with liver microsomes. nih.gov
The selection of the ionization method, such as electron ionization (EI), and the mass analyzer settings are crucial for obtaining high-quality data. acs.org
Table 2: GC-MS Analysis of this compound
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netacs.org |
| Ionization Method | Electron Ionization (EI) | acs.org |
| Application | Emission profiling from materials, analysis of biological samples | researchgate.netnih.gov |
| Key Advantage | High specificity and sensitivity for identification and quantification | mdpi.com |
Liquid Chromatography with Pre-column Derivatisation
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers an alternative to GC for the analysis of this compound. To enhance detection, especially when using UV/Vis or fluorescence detectors, a pre-column derivatization step is often employed. jeeng.netresearchgate.net This involves reacting the oxime with a labeling agent to form a derivative that is more easily detected.
One established method involves derivatization with a hydrazine (B178648) reagent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a corresponding hydrazone. researchgate.net Air samples containing this compound can be passed through a cartridge coated with DNPH. The resulting stable hydrazones are then separated by LC and detected by a UV/Vis detector. researchgate.net This approach has been shown to have a low limit of quantification, for example, 0.5 pmol for this compound. researchgate.net
Another approach for carbonyl compounds involves derivatization with agents like O-benzylhydroxylamine. acs.org For analytes with hydroxyl groups, a subsequent silylation step can be performed. acs.org Derivatization is a versatile strategy in HPLC to improve separation, sensitivity, and selectivity for compounds that may otherwise be difficult to analyze directly. nih.gov
Table 3: Liquid Chromatography with Pre-column Derivatization for this compound
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | jeeng.netresearchgate.net |
| Strategy | Pre-column derivatization | jeeng.netresearchgate.net |
| Derivatizing Agent Example | 2,4-dinitrophenylhydrazine (DNPH) | researchgate.net |
| Detector | UV/Vis or Fluorescence Detector | researchgate.net |
| Limit of Quantification | 0.5 pmol (for DNPH derivative) | researchgate.net |
| Application | Determination of oximes in air samples | researchgate.net |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural confirmation of this compound. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure.
Analysis of the FTIR spectrum reveals key vibrational frequencies. For example, the C=N stretching vibration is typically observed in the region of 1620 cm⁻¹. psu.edu The O-H stretch of the oxime group appears as a broad band, for instance, around 3094 cm⁻¹. psu.edu Other notable peaks include C-H stretching and bending vibrations. psu.edu The absence of a strong carbonyl (C=O) peak, which would be present in the precursor 2-butanone, confirms the conversion to the oxime. echemi.comresearchgate.net
FTIR analysis has been used to identify the passive film formed on surfaces in the presence of this compound in industrial applications, showing it to be a specific iron oxide species. chemicalonline.com It is also used as a quality control method to confirm the identity of the compound. nih.gov
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|
| C=N Stretch | 1620 | psu.edu |
| O-H Stretch | 3094 (broad) | psu.edu |
| C-H Stretch | 2978 | psu.edu |
| C-H Bend | 1458, 1370 | psu.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information about the chemical environment of each atom in this compound.
The ¹H NMR spectrum of this compound shows distinct signals for the different sets of protons in the molecule. psu.edu Due to the presence of Z and E isomers, the spectrum can be complex, with separate signals for each isomer. For example, the methyl group attached to the C=N bond (CH₃C) and the methylene (B1212753) group (CH₂) will show different chemical shifts for the Z and E forms. psu.edu A typical ¹H NMR spectrum in benzene-d₆ shows signals for the methyl protons of the ethyl group, the methyl protons attached to the imine carbon, and the methylene protons. psu.edu
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Like the ¹H NMR spectrum, the ¹³C spectrum will show distinct signals for the carbons in the Z and E isomers. The chemical shifts of the carbons are influenced by their hybridization and the electronegativity of neighboring atoms. libretexts.org The carbon of the C=N group will have a characteristic chemical shift in the sp² region.
Table 5: Illustrative NMR Data for this compound Isomers (in benzene-d₆)
| Isomer | Group | ¹H NMR Chemical Shift (δ, ppm) | Source(s) |
|---|---|---|---|
| Z | CH₃C | 1.70 (s) | psu.edu |
| E | CH₃C | 1.65 (s) | psu.edu |
| Z | CH₂ | 2.02 (q) | psu.edu |
| E | CH₂ | 2.25 (q) | psu.edu |
| Z + E | CH₃CH₂ | 0.9 (t) | psu.edu |
Note: s = singlet, t = triplet, q = quartet. Chemical shifts are illustrative and can vary with solvent and experimental conditions.
Solid-state ¹³C NMR for Isocyanate Regeneration Studies
Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the deblocking of this compound-blocked isocyanates and the subsequent regeneration of the free isocyanate group. This method provides direct evidence of chemical changes in the solid material.
Researchers have utilized solid-state ¹³C NMR to confirm the generation of free isocyanate species during the deblocking of oxime-blocked isocyanates. rsc.orgresearchgate.net The analysis focuses on specific changes in the NMR spectrum that signify the dissociation of the blocking group. Successful deblocking is indicated by an increase in the peak intensity of the carbons associated with the this compound blocking group and a corresponding decrease in the intensity of carbon signals from the blocked isocyanate, such as methylenebis(phenyl isocyanate) (MDI). rsc.org
While ¹³C NMR is effective for proving the presence of the blocking group and confirming deblocking, its application for kinetic monitoring is not always straightforward. rsc.org One of the challenges in using signal integrals for quantifying the degree of deblocking is the potential for the blocking/deblocking equilibrium to shift during sample preparation, especially if external heating is applied before analysis. rsc.org This can lead to an inaccurate measurement of the true extent of the reaction at a given temperature. The technique is also used more broadly to study the resulting urethane (B1682113) linkages formed when regenerated isocyanates react with other materials, such as wood. cnrs.fr
The chemical shifts observed in ¹³C NMR spectra are highly dependent on the electronic environment of the carbon atoms. For instance, sp²-hybridized carbons, like those in isocyanate groups, typically absorb in the 110 to 220 δ range, with carbonyl carbons (C=O) appearing at the low-field end (160 to 220 δ). libretexts.org In studies of polymeric methylenebis(phenylisocyanate) (pMDI), the isocyanate signal appears as a strong doublet around δ124.6. cnrs.fr
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound and its derivatives, particularly in the context of blocked isocyanates, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most crucial methods. researchgate.netcore.ac.ukresearchgate.net
Differential Scanning Calorimetry (DSC) for Deblocking Studies
Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermal dissociation, or deblocking, of isocyanates blocked with this compound. researchgate.netresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the enthalpy changes and temperatures associated with thermal events. theopenscholar.com
The deblocking process is an endothermic reaction, which appears as a distinct peak in a DSC thermogram. The onset or peak temperature of this endotherm is defined as the deblocking temperature. amazonaws.com This parameter is critical for industrial applications, as it dictates the curing temperature for coatings and adhesives formulated with these blocked isocyanates. researchgate.netuni-koeln.de
DSC studies have been performed on various isocyanates blocked with this compound to determine their specific deblocking temperatures. google.com For example, research on blocked polyisocyanates used in powder coatings employs DSC to investigate the deblocking process and the subsequent low-temperature curing reaction. researchgate.net A typical DSC analysis might involve heating the sample at a constant rate, such as 10 °C/min, to observe the complete deblocking event. google.com The technique is sensitive enough to compare the deblocking temperatures of different isocyanate-blocker combinations, providing valuable data for formulation optimization. researchgate.net
| DSC Application | Finding | Reference |
| Deblocking Temperature | The endothermic peak in the DSC curve indicates the temperature range of the deblocking reaction. amazonaws.com | amazonaws.com |
| Curing Process | DSC is used to investigate the thermal behavior and curing of coatings containing blocked isocyanates. researchgate.net | researchgate.net |
| Formulation Comparison | The technique allows for the comparison of deblocking temperatures for different isocyanate and blocking agent pairs. researchgate.netgoogle.com | researchgate.netgoogle.com |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mat-cs.com It is frequently used in conjunction with DSC to study the thermal stability and decomposition of this compound and its derivatives. researchgate.netresearchgate.net
In the context of blocked isocyanates, TGA is particularly useful because the deblocking reaction releases the volatile this compound molecule. This release results in a mass loss that can be precisely measured by TGA. The onset temperature of this weight loss is a strong indication of the initiation of the deblocking reaction. amazonaws.com TGA can reveal that the thermal decomposition of blocked isocyanates occurs in distinct steps, often starting with the deblocking process in the range of 120–275 °C. researchgate.net
TGA is also employed to evaluate the general thermal stability of related compounds, such as silylidyne trioxime derivatives, by determining their decomposition onset temperatures, which are typically above 200°C. The data from TGA complements DSC results, providing a more complete picture of the thermal behavior of the material. While DSC measures the energy of the deblocking transition, TGA quantifies the mass of the blocking agent that has been released. amazonaws.com
| TGA Application | Finding | Reference |
| Deblocking Confirmation | The mass loss corresponding to the volatilization of this compound confirms the deblocking reaction. amazonaws.com | amazonaws.com |
| Thermal Stability | TGA determines the temperature at which the compound and its derivatives begin to decompose. researchgate.net | researchgate.net |
| Decomposition Steps | The analysis can show multi-step decomposition processes for complex blocked polyisocyanates. researchgate.net | researchgate.net |
Method Validation and Performance Parameters
For the quantification of this compound, especially in workplace air, analytical methods must be rigorously validated to ensure their accuracy and reliability. Key performance parameters include the limit of detection (LOD), uncertainty, and recovery efficiency.
Limit of Detection (LOD) and Relative Total Uncertainty
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method. For workplace air analysis, methods based on gas chromatography (GC) are common.
One validated method for determining airborne this compound involves trapping the analyte on a silica gel tube, extraction with methanol, and analysis by GC with a flame ionization detector (GC-FID). jeeng.netjeeng.netresearchgate.neticm.edu.pl For this method, the limit of detection was established at 6.79 ng/mL, with a relative total uncertainty of 11.19%. jeeng.netjeeng.netresearchgate.netresearchgate.net Another method, using Chromosorb 106 for sampling and GC with a nitrogen-selective detector (GC-NSD), reports a relative limit of quantification (LOQ) of 0.049 mg/m³ for an air sample volume of 40 L, with a concentration-dependent expanded uncertainty of 17% to 23%. researchgate.netuzh.chuzh.ch A separate GC/MS method for analyzing the compound in products reported a detection limit of 50 mg/kg and an uncertainty of 15% RSD. mst.dk
| Analytical Method | LOD / LOQ | Uncertainty | Reference |
| GC-FID (Air Sampling) | 6.79 ng/mL (LOD) | 11.19% (Relative Total) | jeeng.netjeeng.netresearchgate.net |
| GC-NSD (Air Sampling) | 0.049 mg/m³ (LOQ) | 17% to 23% (Expanded) | researchgate.netuzh.chuzh.ch |
| GC/MS (Product Analysis) | 50 mg/kg (LOD) | 15% RSD | mst.dk |
Recovery Experiments and Sampling Efficiency
Recovery experiments are essential to validate the effectiveness of the sample collection and preparation stages of an analytical method. This involves spiking a known amount of the analyte onto the sampling medium and measuring how much is recovered after extraction.
For the analysis of airborne this compound, various sorbent materials have been tested. In one study, non-activated silica gel provided the best results, achieving a 100% recovery rate when methanol was used as the desorption solvent. jeeng.netresearchgate.net Another validated method using Chromosorb 106 as the adsorbent and methanol for desorption reported mean recoveries between 84% and 93%. researchgate.netuzh.ch
Sampling efficiency is also determined by testing different parameters, such as air flow rates during sample collection, to ensure quantitative capture of the analyte from the air. jeeng.netresearchgate.net Studies have been conducted to establish the optimal sampling conditions to ensure that the analyte is efficiently trapped on the primary sorbent layer without significant breakthrough to a secondary layer. jeeng.net
Effect of Humidity and Storage Stability on Analytical Samples
The stability of this compound (MEKO) in analytical samples is a critical factor for ensuring accurate quantification, particularly in occupational and environmental monitoring. Research has shown that both storage conditions and humidity can influence the integrity of samples, from collection to analysis.
Studies have investigated the stability of MEKO on various solid sorbents used for air sampling. When adsorbed on Chromosorb 106, this compound samples can be stored at room temperature for a maximum of seven days without significant loss. baua.de In contrast, a study using silica gel as the sorbent medium tested the stability of air samples over nine days under different temperature conditions. jeeng.net The results, as detailed in the table below, show variable stability in both refrigerated and frozen conditions. For instance, after nine days, samples stored in a freezer showed an increase in the detected peak area, whereas those in a refrigerator showed a decrease. jeeng.net
Extracted samples, where the this compound has been desorbed from the sorbent into a solvent, exhibit greater stability. When extracted with methanol, samples can be stored in a refrigerator for at least four weeks without degradation. baua.de A separate investigation confirmed that MEKO solutions in methanol stored at approximately 4°C are stable for up to nine days, with only a minor decrease in the peak area observed on the ninth day. jeeng.net
The influence of humidity on the collection and stability of this compound has also been a subject of study. In one validation, samples were taken at both low (approximately 20%) and high (approximately 80%) relative humidity levels. The results indicated that humidity had no discernible effect on the measurement at the concentrations examined (0.10-0.11 mg/m³ and 2.0-2.3 mg/m³). baua.de However, it is worth noting that studies on its precursor, 2-butanone (methyl ethyl ketone or MEK), found that MEK was not stable on coconut shell charcoal, especially when samples were collected at high humidity and stored at room temperature. osha.gov High humidity was also shown to severely lower the breakthrough volume for MEK on silica gel tubes. osha.gov While these findings pertain to MEK, they highlight the potential for humidity to affect related compounds during sampling.
Table 1: Stability of this compound Air Samples and Solutions jeeng.net
| Storage Condition | Storage Time | Variation of Peak Area After Storage (%) |
|---|---|---|
| Air Samples Stored in Freezer | 1 day | -1.82 |
| 2 days | -6.41 | |
| 6 days | +3.23 | |
| 9 days | +3.39 | |
| Air Samples Stored in Refrigerator | 1 day | +5.01 |
| 2 days | -4.54 | |
| 6 days | +3.32 | |
| 9 days | -3.37 | |
| MEKO Solution Stored in Refrigerator | 1 day | +3.65 |
| 2 days | +1.05 | |
| 3 days | +3.53 | |
| 6 days | +3.65 | |
| 9 days | -3.61 |
Cross-Sensitivity to Co-Substances and Solvents
The accurate measurement of this compound can be challenged by the presence of other chemicals, particularly in complex matrices like paints, lacquers, and silicone sealants where MEKO is commonly used. dguv.dejeeng.net Cross-sensitivity, or interference, from co-substances and solvents is a significant consideration in the development of analytical methods.
Research indicates that other organic nitrogen compounds may cause interference in the analysis of ketoximes, including this compound. baua.deuzh.ch To mitigate this, especially given the high proportion of solvents in lacquers, a nitrogen-selective detector (NSD) is recommended for gas chromatography (GC) analysis. dguv.de This type of detector enhances selectivity towards nitrogen-containing compounds like MEKO, minimizing the impact of co-eluting non-nitrogenous solvents. dguv.de
Method development studies have also focused on analyzing this compound in the presence of various co-substances using a gas chromatograph with a flame ionization detector (FID). jeeng.netjeeng.netresearchgate.net The choice of desorption solvent is crucial to avoid interference. In one study, three solvents were tested: methanol (MeOH), carbon disulfide (CS₂), and dimethylformamide (DMF) in methanol. jeeng.net Methanol was ultimately chosen because analysis showed that DMF had a retention time similar to MEKO under the tested chromatographic conditions, which would lead to analytical interference. jeeng.net
The table below lists substances that can be present alongside this compound in various commercial products, representing potential sources of cross-sensitivity in analytical testing.
Table 2: Potential Co-Substances and Solvents
| Substance | Context/Product Type | Potential for Interference |
|---|---|---|
| Other organic nitrogen compounds | General workplace air | May cause interference in GC analysis. baua.deuzh.ch |
| Solvents in lacquers/paints | Lacquers, wood preservers | High concentrations can cause cross-sensitivity; a nitrogen-selective detector is recommended to minimize this. dguv.de |
| Dimethylformamide (DMF) | Potential desorption solvent | Similar retention time to MEKO under certain GC conditions, leading to interference. jeeng.net |
| Cyclohexanone (B45756) | Mixed solvent environments | Often found in industrial settings with 2-butanone. cdc.gov |
| Tetrahydrofuran (B95107) | Mixed solvent environments | Often found in industrial settings with 2-butanone. cdc.gov |
| Toluene | Mixed solvent environments | Often found in industrial settings with 2-butanone. cdc.gov |
Environmental Research and Persistence Studies
Environmental Fate and Distribution
2-Butanone (B6335102) oxime, also known as methyl ethyl ketoxime (MEKO), is not a naturally occurring substance; therefore, its presence in the environment is a direct result of human activities. canada.ca When released, its distribution is governed by its physical and chemical properties. canada.ca Although it is a weak acid, it only dissociates at a very high pH (>12) and thus exists in its neutral form at environmentally relevant pH values of 6 to 9. canada.ca
Hydrolysis can be a significant degradation pathway for this compound, particularly in neutral to acidic conditions. canada.ca At a pH of 7, 14% of the substance hydrolyzes after four days, which corresponds to a half-life of 18 days in an aquatic environment. canada.ca At 20°C, it is hydrolytically unstable at pH 4, but no hydrolysis occurs at pH 9. canada.ca The primary products of its hydrolysis are 2-butanone and hydroxylamine (B1172632). canada.ca
Due to its properties, little 2-butanone oxime is expected to partition to sediment. canada.ca However, if released to soil, it may remain in that environmental compartment. canada.ca The general population can be exposed to this compound through the inhalation of vapors and dermal contact with consumer products that contain it, such as paints and coatings. nih.gov
| Property | Value | Reference |
|---|---|---|
| Water Solubility | 100 g/L at 25 °C | industrialchemicals.gov.au |
| Vapor Pressure | 1.07 kPa at 20 °C | industrialchemicals.gov.au |
| log Kow (Octanol-Water Partition Coefficient) | 1.54 at 20 °C | industrialchemicals.gov.au |
| Hydrolysis Half-life (pH 7) | 18 days | canada.ca |
Biodegradation Potential
The ultimate biodegradation of this compound is, at best, a slow process. canada.ca However, studies suggest that the substance undergoes significant primary biodegradation. canada.ca Various models and experimental data provide insights into its persistence in different environmental compartments.
Aerobic biodegradation models (BIOWIN submodels 3, 4, 5, and 6) suggest that this compound biodegrades rapidly. canada.ca The probability results from BIOWIN submodels 5 and 6 are both greater than 0.3, a threshold that indicates a substance is likely to have a half-life of less than 60 days. canada.ca Conversely, the TOPKAT model predicts that the substance may not biodegrade rapidly in water, and the CATABOL model places it between the cut-offs for 'biodegrades slowly' and 'may biodegrade fast'. canada.ca
Given the available empirical data, which is supported by the BIOWIN models, there is sufficient confidence to expect significant biodegradation with a half-life in water likely well below 182 days. canada.ca Using extrapolation factors (t½ water : t½ soil : t½ sediment = 1:1:4), the degradation half-lives for soil and sediments are estimated to be ≤ 180 days and ≤ 365 days, respectively. canada.ca
| Medium | Endpoint | Value/Result | Study Type | Reference |
|---|---|---|---|---|
| Water | Primary Biodegradation | Significant | Inherent Biodegradation Study (MITI) | canada.ca |
| Water | Ultimate Biodegradation | Slow | Inherent Biodegradation Study (MITI) | canada.ca |
| Water | Predicted Half-life | ≤ 90 days | Empirical Data & BIOWIN Model | canada.ca |
| Soil | Extrapolated Half-life | ≤ 180 days | Extrapolation from Water | canada.ca |
| Sediments | Extrapolated Half-life | ≤ 365 days | Extrapolation from Water | canada.ca |
Emission Profiles and Dynamics from Materials
This compound is a volatile compound that can be released in significant quantities into the air from various building and consumer products. jeeng.netresearchgate.net It is commonly used as an anti-skinning agent in alkyd paints, varnishes, stains, coatings, and primers. canada.cajeeng.net It is also used in the production of cross-linking agents for neutral cure silicone sealants. nih.govjeeng.net Consequently, emissions can occur during the curing process of these materials, particularly in enclosed spaces like kitchens and bathrooms. jeeng.netresearchgate.netjeeng.net
Research into the emission profile of this compound from neutral silicone sealants has identified three distinct stages of emission. researchgate.netmostwiedzy.pl The first is a dynamic emission stage, which occurs in the first few days after application. researchgate.netmostwiedzy.pl This is followed by a second stage of declining emission and a third stage of stable residual emission. researchgate.netmostwiedzy.pl The quantity of emitted oxime differs significantly between the initial and final stages, with differences ranging from factors of 100 to 1000. researchgate.netmostwiedzy.pl
| Emission Stage | Description | Timing | Relative Emission Rate |
|---|---|---|---|
| Stage 1: Dynamic | Initial, high-rate emission phase. | First few days after application. | Highest (100x to 1000x greater than Stage 3). researchgate.netmostwiedzy.pl |
| Stage 2: Declining | Emission rate decreases over time. | Follows the dynamic stage. | Intermediate. researchgate.netmostwiedzy.pl |
| Stage 3: Stable Residual | Low-level, steady emission. | Long-term phase following the decline. | Lowest. researchgate.netmostwiedzy.pl |
Studies have focused on the quantitative emissions of this compound from commercially available neutral silicone sealants over time. researchgate.netmostwiedzy.pl The method of application of the silicone caulk has been shown to cause significant differences in the emission profile. researchgate.netmostwiedzy.pl For instance, the emission rate from a dotted application was found to be approximately five times smaller than that from separate strips. researchgate.netmostwiedzy.pl
The peak air concentration of MEKO typically occurs within the first few hours after the application of sealants. industrialchemicals.gov.au Research on two types of commercial neutral silicone sealants, designated 'S' and 'T', revealed different emission profiles. mostwiedzy.pl One sealant, not identified as containing a MEKO silane, showed a concentration of 171 ng of MEKO per mg of sealant two hours after application, which then dropped rapidly to about 3 ng/mg after 24 hours. industrialchemicals.gov.au These emissions, particularly the residual emissions resulting from sorption and desorption processes within the silicone matrix, can pose a risk to residents and workers in rooms containing these materials. jeeng.netresearchgate.net In a newly constructed building in Japan, the maximum measured concentration of MEKO in the air was 3.57 mg/m³. industrialchemicals.gov.au
Mathematical models serve as a practical means to relate source emissions to subsequent air pollution concentrations. nih.gov The emission process of this compound is closely linked with the curing process of the material it is in. jeeng.net A model developed to predict the emission process of volatile organic compounds (VOCs) for adhesives was validated using MEKO. jeeng.net
For regulatory and risk assessment purposes, models like AERMOD are used to predict emissions and their dispersion patterns from various sources. mdpi.com Such models can be run using a unit emission rate (e.g., 1.0 g/s), with the output then multiplied by a compound-specific emission rate for risk assessment. mdpi.com Environmental factors significantly affect concentrations; for example, air concentrations of MEKO from paints were found to be significantly affected by the concentration of MEKO in the paint itself. industrialchemicals.gov.au The level of ventilation also plays a critical role, with studies showing different margins of exposure for the use of MEKO in sealants in low and high ventilation scenarios. industrialchemicals.gov.au
Q & A
Q. How do regulatory disparities (e.g., Canada vs. EU) impact this compound’s research applications?
- Methodological Answer : Align experimental designs with the strictest regulatory thresholds (e.g., Canada’s carcinogen classification vs. Germany’s 1 mg/m³ exposure limit ). Incorporate REACH compliance checks for EU collaborations and preemptively document risk mitigation measures (e.g., substitution plans) in grant proposals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
